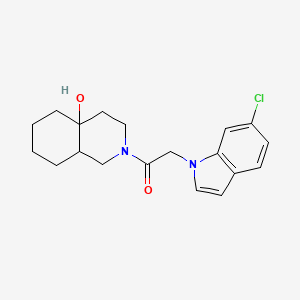![molecular formula C25H26O4 B11126314 6-hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11126314.png)
6-hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted coumarin and performing a series of alkylation and cyclization reactions can yield the desired furochromene structure. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 6-hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.
Biology and Medicine
This compound exhibits various biological activities, making it a candidate for drug development. It has shown potential in anti-inflammatory, antioxidant, and anticancer research. Studies have indicated that it can interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which 6-hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory activity may be attributed to the inhibition of specific enzymes involved in the inflammatory response. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
6-Hexyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one: Similar in structure but with an additional methyl group, which may alter its chemical and biological properties.
6-Ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one: Another furochromene derivative with different alkyl substitutions.
Uniqueness
6-Hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H26O4 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
6-hexyl-3-(3-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H26O4/c1-4-5-6-7-11-19-16(2)20-13-21-22(17-9-8-10-18(12-17)27-3)15-28-23(21)14-24(20)29-25(19)26/h8-10,12-15H,4-7,11H2,1-3H3 |
InChI Key |
SPXOJKPVFGXLFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid](/img/structure/B11126233.png)
![3-[(5Z)-5-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11126234.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B11126236.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11126237.png)
![(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-methylphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11126239.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine](/img/structure/B11126244.png)
![N-(3-Methoxypropyl)-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B11126249.png)
![1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126256.png)
![methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11126265.png)
![(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11126266.png)

![N-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide](/img/structure/B11126286.png)


